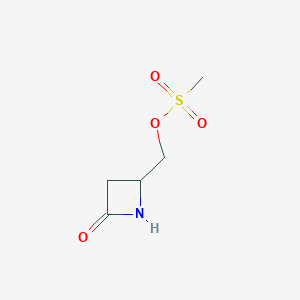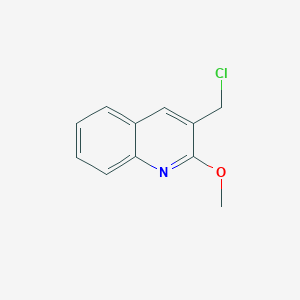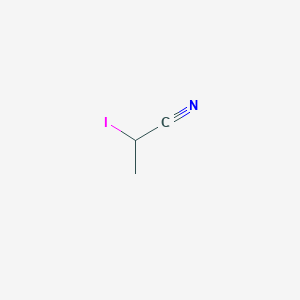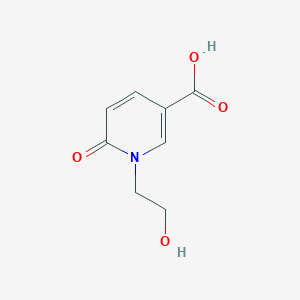
4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-sulfamoyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H6N2O4S . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives like this compound often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines to produce 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11) . This indicates the presence of a pyrrole ring with a sulfamoyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.18 .Scientific Research Applications
Novel Nano Organo Solid Acids Synthesis
4-Sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives are used in the synthesis of novel nano organo solid acids. These derivatives exhibit potential in industry due to their use in the synthesis of various compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. Such applications are vital in green chemistry and industrial processes (Zolfigol et al., 2015).
Involvement in Castagnoli–Cushman Reaction
This compound derivatives also play a role in the Castagnoli–Cushman reaction. This reaction is used to synthesize compounds bearing electron-withdrawing substituents. Such reactions are significant in the development of new pharmaceuticals and chemicals (Chizhova et al., 2020).
Catalysis in Organic Synthesis
Sulfamic acid, a related derivative, is utilized as an efficient and reusable catalytic system for synthesizing heteroaromatic compounds such as pyrrole, furan, and thiophene derivatives. This showcases its importance in facilitating various organic synthesis processes under environmentally friendly conditions (Luo et al., 2008).
Ligand in Copper-Catalyzed Reactions
Pyrrole-2-carboxylic acid, a structurally similar compound, is used as a ligand in copper-catalyzed reactions. Such applications are crucial in the synthesis of complex organic molecules, demonstrating the versatility of this compound derivatives in catalysis (Altman et al., 2008).
Synthesis of Polypyrrole-Silica Microparticles
Carboxylic acid-functionalized polypyrrole-silica microparticles, synthesized using derivatives of pyrrole carboxylic acid, have biomedical applications. These microparticles can serve as novel markers in immunodiagnostic assays, highlighting the biomedical application of these derivatives (Maeda et al., 1995).
Safety and Hazards
properties
IUPAC Name |
4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRIAQJIFHUAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1042556-50-2 | |
| Record name | 4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3374755.png)


![3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B3374767.png)



![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3374812.png)


![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)

![4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine](/img/structure/B3374854.png)